molecular formula C24H22N4OS B12014572 N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 538336-55-9

N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12014572
CAS No.: 538336-55-9
M. Wt: 414.5 g/mol
InChI Key: LKPKPPWBMFKCKK-UHFFFAOYSA-N
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Description

N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a benzyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thioacetamide Group: The thioacetamide moiety is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with an acetamide derivative.

    Benzylation: The final step involves the benzylation of the triazole-thioacetamide intermediate using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles; reactions are often conducted under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and thioacetamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-((5-phenyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    N-Benzyl-2-((5-phenyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.

    N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its specific substitution pattern and the presence of the thioacetamide moiety, which imparts unique chemical and biological properties

Properties

CAS No.

538336-55-9

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

N-benzyl-2-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4OS/c1-18-9-8-14-21(15-18)28-23(20-12-6-3-7-13-20)26-27-24(28)30-17-22(29)25-16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,25,29)

InChI Key

LKPKPPWBMFKCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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